molecular formula C19H25N3O2 B7348566 N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide

N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide

Katalognummer B7348566
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: BCWONKGVRWABPC-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. TRPV1 is involved in the sensation of pain, and its activation has been linked to various pathological conditions, such as inflammation, neuropathic pain, and cancer. BCTC has been extensively studied for its potential use in the treatment of pain and other related disorders.

Wirkmechanismus

N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide acts as a competitive antagonist of TRPV1. This compound binds to the same site as capsaicin and other agonists, preventing their activation of the channel. This compound has been shown to block the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. This compound has been shown to inhibit the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in the transmission of pain signals. This compound has been shown to reduce the activity of nociceptors, which are specialized sensory neurons that respond to painful stimuli. This compound has been shown to reduce inflammation in animal models of pain. This compound has also been shown to have anti-tumor effects in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide has several advantages as a tool for studying TRPV1 and pain. This compound is a potent and selective antagonist of TRPV1, which allows for the specific blockade of this channel. This compound has been shown to be effective in various animal models of pain, which suggests its potential use as a therapeutic agent. However, this compound also has limitations. This compound is not a clinically approved drug, and its safety and efficacy in humans have not been established. This compound has also been shown to have off-target effects, which may complicate its use as a tool for studying TRPV1.

Zukünftige Richtungen

There are several future directions for the study of N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide and its potential use in the treatment of pain and other related disorders. One direction is to further investigate the safety and efficacy of this compound in humans. Another direction is to develop more potent and selective TRPV1 antagonists. Another direction is to investigate the role of TRPV1 in other pathological conditions, such as inflammation, cancer, and metabolic disorders. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of pain and other related disorders.

Synthesemethoden

N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of a pyrazole ring and the introduction of a benzyl and cyclobutyl group at the appropriate positions. The final step involves the introduction of a carboxamide group at the 3-position of the pyrazole ring. The synthesis of this compound has been described in several publications, including a patent by Boehringer Ingelheim.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide has been extensively studied for its potential use in the treatment of pain and other related disorders. This compound has been shown to be a potent and selective antagonist of TRPV1, which is involved in the sensation of pain. This compound has been shown to block the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons. This compound has been tested in various animal models of pain, including models of inflammatory pain, neuropathic pain, and cancer pain. This compound has been shown to be effective in reducing pain in these models, suggesting its potential use as a therapeutic agent.

Eigenschaften

IUPAC Name

N-benzyl-2-cyclobutyl-N-[(2R)-1-hydroxybutan-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-16(14-23)21(13-15-7-4-3-5-8-15)19(24)18-11-12-20-22(18)17-9-6-10-17/h3-5,7-8,11-12,16-17,23H,2,6,9-10,13-14H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWONKGVRWABPC-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N(CC1=CC=CC=C1)C(=O)C2=CC=NN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)N(CC1=CC=CC=C1)C(=O)C2=CC=NN2C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.